Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

FLT3 kinase inhibition Structure-Activity Relationship (SAR) Acute Myeloid Leukemia (AML)

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 60442-53-7) is a synthetic benzamide-substituted tetrahydrobenzo[b]thiophene-3-carboxamide. It belongs to the 2-acylaminothiophene-3-carboxamide class, a chemotype first identified as a potent inhibitor scaffold for the Fms-like tyrosine kinase 3 (FLT3).

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 60442-53-7
Cat. No. B2362541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS60442-53-7
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
InChIInChI=1S/C17H18N2O3S/c1-22-11-8-6-10(7-9-11)16(21)19-17-14(15(18)20)12-4-2-3-5-13(12)23-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21)
InChIKeyYHQZZSHOCWJMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 60442-53-7)


2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 60442-53-7) is a synthetic benzamide-substituted tetrahydrobenzo[b]thiophene-3-carboxamide. It belongs to the 2-acylaminothiophene-3-carboxamide class, a chemotype first identified as a potent inhibitor scaffold for the Fms-like tyrosine kinase 3 (FLT3) [1]. The compound is cataloged in authoritative structural databases, with a molecular weight of 330.4 g/mol and a calculated logP of approximately 3.4, and is classified by ChEMBL (ID: CHEMBL208446) as a benzamide derivative [2]. Commercially, it is available from specialty chemical suppliers as a research-grade building block for medicinal chemistry and kinase inhibitor studies .

Why In-Class Substitution Is Not Viable for 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (60442-53-7)


Within the 2-acylaminothiophene-3-carboxamide class, the nature and position of aryl substituents on the benzamido ring are critical determinants of FLT3 kinase inhibitory potency [1]. The target compound, bearing a single 4-methoxy substituent, occupies a distinct position in the structure-activity relationship (SAR) landscape. Substituting it with a close analog like the unsubstituted benzamide or the 3,4-dimethoxy derivative (TCS 359) results in a non-linear change in IC50, and critically alters physicochemical properties such as lipophilicity and hydrogen-bonding potential, which govern pharmacokinetic behavior and off-target profiles [1][2]. Therefore, generic interchange within this series is scientifically unsound without a specific rationale for the altered substitution pattern.

Quantitative Differentiation Evidence for 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 60442-53-7)


FLT3 Kinase Inhibition: SAR-Defined Intermediate Potency Differentiates the 4-Methoxy Compound from Unsubstituted and 3,4-Dimethoxy Analogs

In a foundational FLT3 inhibitor SAR study, the target 4-methoxy compound (Compound 12) demonstrated an IC50 of approximately 1.5 μM against the FLT3 kinase. This potency is notably distinct from the unsubstituted benzamide (Compound 6, IC50 = 0.36 μM) and the highly optimized 3,4-dimethoxy analog TCS 359 (Compound 25, IC50 = 0.042 μM). This data confirms a non-monotonic SAR where para-methoxy substitution alone is not potency-enhancing, positioning the compound as an essential intermediate-efficacy control [1].

FLT3 kinase inhibition Structure-Activity Relationship (SAR) Acute Myeloid Leukemia (AML)

Physicochemical Differentiation: Reduced Lipophilicity and Topological Polar Surface Area Versus Di-Methoxy Analogs

The target compound possesses a calculated logP of 3.4 [1] and a topological polar surface area (TPSA) of 81.42 Ų [2]. Relative to the 3,4-dimethoxy analog TCS 359, the loss of one methoxy group reduces molecular weight (330.4 vs. 360.43 g/mol), hydrogen bond acceptors (3 vs. 4), and lipophilicity. These differences are predicted to yield distinct solubility and permeability profiles, directly impacting cell-based assay performance and in vivo distribution independent of target potency [1][2].

Lipophilicity ADME Prediction Physicochemical Properties

Metabolic Liability Differentiation: Single vs. Dual O-Demethylation Sites

The presence of a single methoxy group in the target compound, as opposed to the dual 3,4-dimethoxy motif of TCS 359, reduces the number of primary oxidative metabolic soft spots (O-demethylation) by half [1]. In-class analogs with multiple methoxy groups, such as 3,4,5-trimethoxy Compound 28, were noted as devoid of FLT3 activity, suggesting that metabolic instability linked to extensive O-dealkylation is a significant liability in this series [1]. The target compound thus offers a simplified metabolic profile.

Drug Metabolism Metabolic Stability O-Dealkylation

Synthetic Tracability: A Documented Intermediate for FLT3 Inhibitor Libraries and Heterocyclic Expansion

The compound is not merely a terminus of SAR exploration but a documented synthetic intermediate. The terminal carboxamide and the 2-amino position (after deprotection) serve as diversification points. It is a recorded product in the enantiomeric synthesis of 2-acylaminothiophene-3-carboxamides for FLT3, having been synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and 4-methoxybenzoyl chloride [1]. Furthermore, older literature identifies this core structure as a key precursor for generating thieno[2,3-d]pyrimidin-4(3H)-one derivatives through heterocyclic annulation, a privileged scaffold in kinase inhibitor design [2].

Synthetic Chemistry Building Block Thienopyrimidine

Validated Application Scenarios for 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Based on Differential Evidence


FLT3 Kinase Assay Development: Intermediate-Potency Control Compound

Procure this compound as a moderate-potency control (IC50 ~1.5 μM) for FLT3 biochemical screening cascades. Its intermediate activity, contrasted with the highly potent TCS 359 (IC50 0.042 μM) and the slightly more active unsubstituted benzamide (IC50 0.36 μM), provides a valuable third data point for calibrating assay sensitivity, validating Z'-factor metrics, and benchmarking the potency of novel chemical series where extreme potency is not expected [1].

Medicinal Chemistry SAR Expansion: Scaffold for Parasitic O-Demethylation Studies

Use this compound as a simplified starting point for lead optimization campaigns focused on blocking cytochrome P450-mediated oxidative metabolism. Its single 4-methoxy group allows for a clean binary comparison of metabolic stability before and after structural modification (e.g., replacement with a bioisostere), unconfounded by the mixed metabolism of 3,4-dimethoxy analogs [1]. This is critical for generating interpretable metabolite identification (MetID) data.

Physicochemical Probe for Solubility-Limited Assays

In cellular assays where the low solubility of lipophilic leads like TCS 359 causes precipitation or non-specific binding artifacts, substitute or compare with this 4-methoxy derivative. Its notably lower logP (~3.4 vs. ~3.8) and reduced molecular weight can maintain sufficient aqueous solubility to achieve a measurable exposure range, enabling more reliable cellular SAR interpretation for highly lipophilic chemical matter [2].

Heterocyclic Library Synthesis: Thieno[2,3-d]pyrimidine Precursor

Source this compound with the intent of using it as a late-stage diversification intermediate. By exploiting the 2-amino functionality (available after deprotection), it can be annulated to form thieno[2,3-d]pyrimidin-4(3H)-one cores, which constitute a privileged scaffold in kinase drug discovery. Its immediate availability as a pre-formed, substituted building block accelerates the synthesis of lead-like libraries [3].

Quote Request

Request a Quote for 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.